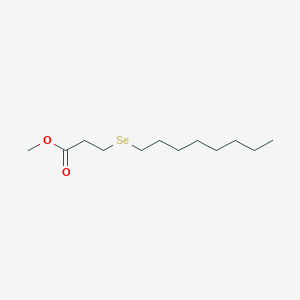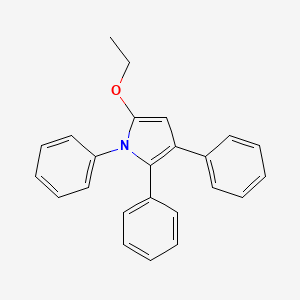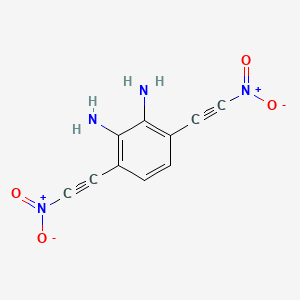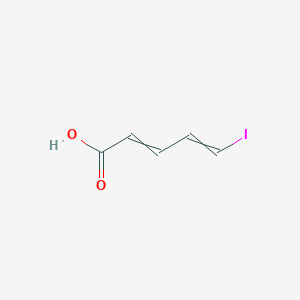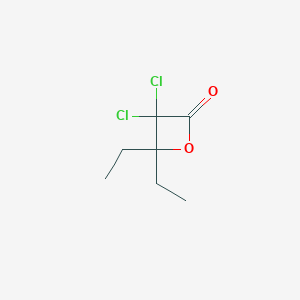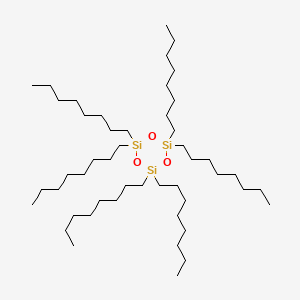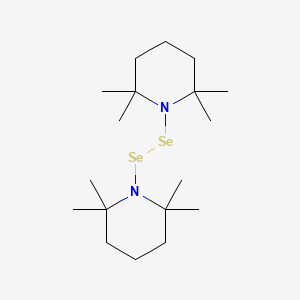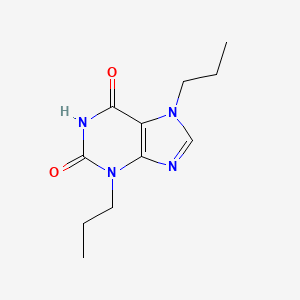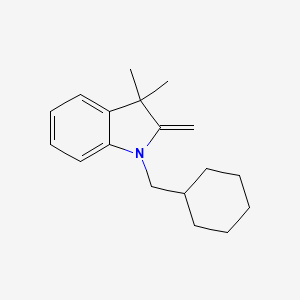
Propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester is an organic compound with the molecular formula C10H20O3 It is an ester derived from the reaction between propanoic acid, 2,2-dimethyl- and 5-hydroxypentanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester typically involves the esterification reaction between propanoic acid, 2,2-dimethyl- and 5-hydroxypentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process. The reaction can be represented as follows:
Propanoic acid, 2,2-dimethyl-+5-hydroxypentanol→Propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield of the ester.
化学反应分析
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acid in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: The ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Propanoic acid, 2,2-dimethyl- and 5-hydroxypentanol.
Oxidation: Corresponding carboxylic acids and other oxidation products.
Reduction: Corresponding alcohols.
科学研究应用
Propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release its parent alcohol and acid, which can then interact with biological molecules and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the ester is used.
相似化合物的比较
Similar Compounds
Propanoic acid, 2,2-dimethyl-: A related compound with similar chemical properties.
5-hydroxypentanol: The parent alcohol used in the synthesis of the ester.
Other esters of propanoic acid, 2,2-dimethyl-: Esters with different alcohol components but similar chemical properties.
Uniqueness
Propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester is unique due to its specific combination of propanoic acid, 2,2-dimethyl- and 5-hydroxypentanol, which imparts distinct chemical properties and potential applications. Its unique structure allows it to interact with specific molecular targets and pathways, making it valuable in various scientific research and industrial applications.
属性
CAS 编号 |
133095-88-2 |
|---|---|
分子式 |
C10H20O3 |
分子量 |
188.26 g/mol |
IUPAC 名称 |
5-hydroxypentyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H20O3/c1-10(2,3)9(12)13-8-6-4-5-7-11/h11H,4-8H2,1-3H3 |
InChI 键 |
UGVAPOGKTLRCFQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


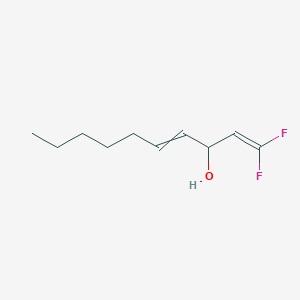
![3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]-](/img/structure/B14270254.png)
![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)
![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
